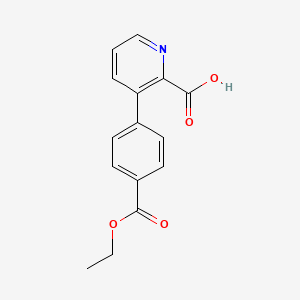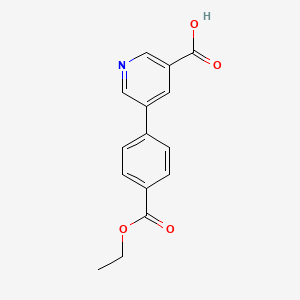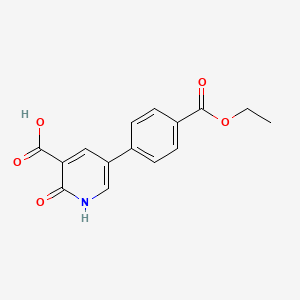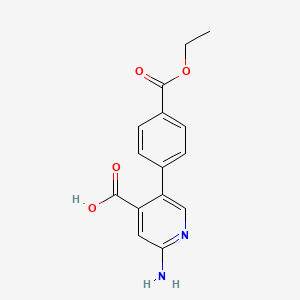
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxycarbonylphenyl)picolinic acid (abbreviated as ECPCA) is an organic acid that has recently gained attention in the scientific research community due to its various properties and potential applications. ECPCA is a white to off-white powder that is soluble in water and has a molecular weight of 299.37 g/mol. It has been found to be a strong inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied as a potential therapeutic agent for Alzheimer’s disease. In addition, ECPCA has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in individuals with Alzheimer’s disease.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a strong inhibitor of AChE, which can lead to an increase in the concentration of acetylcholine in the brain. This has been shown to improve cognitive function in individuals with Alzheimer’s disease. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential effects on the immune system, as well as its ability to act as an antioxidant.
実験室実験の利点と制限
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and can be easily synthesized from commercially available reagents. In addition, it is relatively non-toxic and has been found to be a strong inhibitor of AChE. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its solubility in water can vary depending on the pH of the solution.
将来の方向性
The potential applications of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% are still being explored. Future research could focus on its potential therapeutic applications in Alzheimer’s disease, as well as its potential effects on the immune system and its ability to act as an antioxidant. In addition, further research could be done to investigate the mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% and to develop more efficient and cost-effective methods for its synthesis.
合成法
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% can be synthesized by a number of methods. The most common route involves the reaction of 4-ethoxycarbonylphenol with picolinic acid in an aqueous solution. This reaction is typically carried out at a temperature of 80-90°C for a period of 2-4 hours. The product can then be isolated by filtration or centrifugation and purified by recrystallization.
科学的研究の応用
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It is known to be a strong inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for Alzheimer’s disease, as inhibition of AChE has been shown to improve cognitive function in individuals with the condition. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
特性
IUPAC Name |
3-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-7-5-10(6-8-11)12-4-3-9-16-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBQLEXHFIQRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392656.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392665.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392667.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392674.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392687.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392692.png)


![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)




